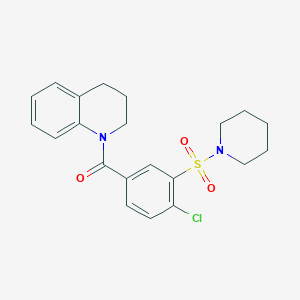

(4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O3S/c22-18-11-10-17(15-20(18)28(26,27)23-12-4-1-5-13-23)21(25)24-14-6-8-16-7-2-3-9-19(16)24/h2-3,7,9-11,15H,1,4-6,8,12-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHLHZRYBWVLSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCC4=CC=CC=C43)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-chloro-3-(piperidin-1-ylsulfonyl)phenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHClNOS

- IUPAC Name : this compound

Structural Features

- Chlorine Substitution : The presence of a chlorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

- Piperidine Moiety : Known for its role in various pharmacological activities, including antitumor and antibacterial effects.

- Dihydroquinoline Unit : This component is often associated with neuroprotective and anti-inflammatory properties.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of piperidine have shown efficacy against various cancer cell lines, including BRCA-deficient tumors . The mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Research indicates that piperidine derivatives can inhibit bacterial growth effectively. In particular, compounds with similar structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis while showing weaker effects on other strains .

Enzyme Inhibition

The compound exhibits enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. These activities are significant as they can contribute to therapeutic strategies for conditions like Alzheimer's disease and urinary tract infections .

Case Study 1: Antitumor Efficacy

A study involving a series of piperidine derivatives showed that one such derivative had a high selectivity index against BRCA-deficient cancer cells. The in vivo efficacy was confirmed using xenograft models, where the compound significantly reduced tumor size compared to controls .

Case Study 2: Antibacterial Screening

In another study, various synthesized compounds were screened for antibacterial activity. The results indicated that several derivatives of the target compound displayed notable inhibitory effects on bacterial strains, suggesting potential for development as new antibacterial agents .

Table 1: Biological Activities of Related Compounds

| Mechanism | Description |

|---|---|

| PARP Inhibition | Disruption of DNA repair mechanisms in cancer cells |

| AChE Inhibition | Increased acetylcholine levels leading to enhanced neurotransmission |

| Bacterial Growth Inhibition | Disruption of bacterial cell wall synthesis or function |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.